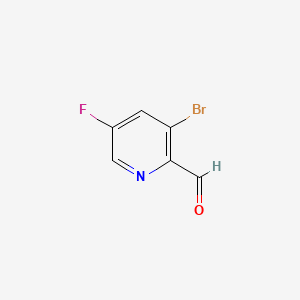

3-bromo-5-fluoropicolinaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-5-fluoropyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H3BrFNO. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the third position, a fluorine atom at the fifth position, and an aldehyde group at the second position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-fluoropyridine-2-carbaldehyde typically involves halogenation and formylation reactions. One common method is the bromination of 5-fluoropyridine, followed by formylation at the second position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and Vilsmeier-Haack formylation for introducing the aldehyde group .

Industrial Production Methods: In an industrial setting, the production of 3-bromo-5-fluoropyridine-2-carbaldehyde can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce the bromine and fluorine substituents under mild conditions .

Types of Reactions:

Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can undergo nucleophilic aromatic substitution (SNAr) reactions. Common reagents include nucleophiles such as amines or thiols.

Condensation Reactions: The aldehyde group can react with amines or hydrazines to form Schiff bases or hydrazones.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Condensation: Acidic or basic catalysts in solvents like ethanol or methanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

Substitution: Various substituted pyridines depending on the nucleophile used.

Condensation: Schiff bases or hydrazones.

Oxidation: 3-bromo-5-fluoropyridine-2-carboxylic acid.

Reduction: 3-bromo-5-fluoropyridine-2-methanol.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that 3-bromo-5-fluoropicolinaldehyde exhibits promising anticancer properties. It serves as an intermediate in synthesizing various anticancer agents, particularly those targeting resistant cancer strains. A notable study demonstrated that derivatives of this compound effectively inhibited several cancer cell lines, including breast and lung cancers. The mechanism involves disrupting cellular signaling pathways that promote tumor growth and survival, making it a valuable candidate for further development in cancer therapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives possess significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, suggesting its potential as a lead compound in developing new antibiotics . This is particularly relevant given the increasing prevalence of antibiotic-resistant infections.

Synthesis of Bioactive Compounds

This compound is utilized in the synthesis of various bioactive compounds, including indole derivatives that have shown efficacy against multiple microbial strains and cancer cells. The versatility of this compound allows researchers to explore novel therapeutic agents through structural modifications .

Case Study 1: Anticancer Agent Development

In a study focusing on the synthesis of indole derivatives incorporating this compound, researchers found that these derivatives exhibited strong cytotoxic effects against lung cancer cells (A549) while sparing non-cancerous cells. The study highlighted the potential of these compounds to induce autophagy and enhance the antiproliferative impact of existing chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Research

Another study investigated the antimicrobial efficacy of derivatives synthesized from this compound against MRSA and Pseudomonas aeruginosa. The results indicated significant inhibition rates, paving the way for further exploration into this compound's role in antibiotic development .

Mecanismo De Acción

The mechanism of action of 3-bromo-5-fluoropyridine-2-carbaldehyde is largely dependent on its reactivity towards nucleophiles and electrophiles. The presence of the bromine and fluorine atoms makes the pyridine ring electron-deficient, facilitating nucleophilic attack. The aldehyde group can participate in various condensation reactions, forming stable imine or hydrazone derivatives. These reactions are crucial in the formation of bioactive compounds and materials with specific properties .

Comparación Con Compuestos Similares

- 3-Bromo-5-fluoropyridine-2-carboxylic acid

- 2-Bromo-5-fluoropyridine

- 5-Bromo-2-chloro-3-fluoropyridine

Comparison:

- 3-Bromo-5-fluoropyridine-2-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization through condensation reactions.

- 3-Bromo-5-fluoropyridine-2-carboxylic acid has a carboxylic acid group instead of an aldehyde, making it more suitable for reactions requiring acidic functionality.

- 2-Bromo-5-fluoropyridine lacks the aldehyde group, limiting its reactivity in condensation reactions but still useful in cross-coupling reactions.

- 5-Bromo-2-chloro-3-fluoropyridine has both bromine and chlorine substituents, offering different reactivity patterns in substitution reactions .

Actividad Biológica

3-Bromo-5-fluoropicolinaldehyde (CAS No. 1227603-05-5) is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies that highlight its applications in drug development.

- Molecular Formula : C₆H₄BrFNO

- Molecular Weight : 202.01 g/mol

- Density : 1.4 g/cm³

- Boiling Point : 195 °C

- Melting Point : 48 °C

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It acts as an intermediate in the synthesis of various anticancer agents, particularly those targeting resistant strains of cancer cells. A notable study demonstrated that derivatives of this compound showed effective inhibition against several cancer cell lines, including breast and lung cancers. The mechanism is believed to involve the disruption of cellular signaling pathways that promote tumor growth and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study reported that derivatives of this compound possess significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, suggesting its potential as a lead compound in developing new antibiotics .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methodologies, often involving the bromination and fluorination of pyridine derivatives. The following table summarizes some synthetic routes:

| Method | Yield | Conditions |

|---|---|---|

| Bromination of 5-fluoropicolinaldehyde | 60% | Reflux in acetic acid |

| Reaction with n-BuLi and DMF | 22% | -78 °C under inert atmosphere |

| Acetylation followed by deacetylation | 43% | Conventional reaction steps |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers tested the antimicrobial efficacy of synthesized derivatives against MRSA. The study found that one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 4 µg/mL, demonstrating potent antibacterial activity .

Propiedades

IUPAC Name |

3-bromo-5-fluoropyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO/c7-5-1-4(8)2-9-6(5)3-10/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZPLWGIXFEYFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.